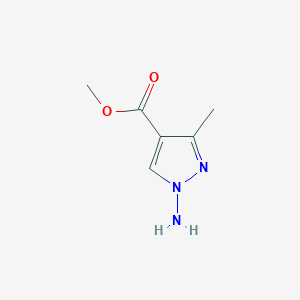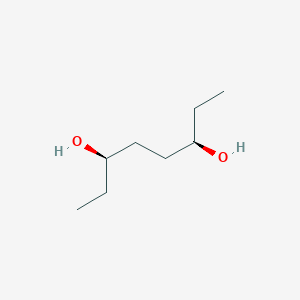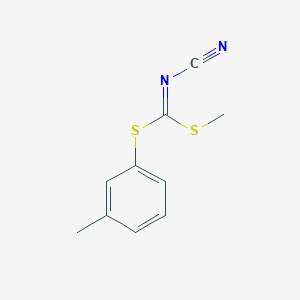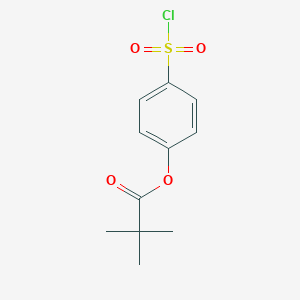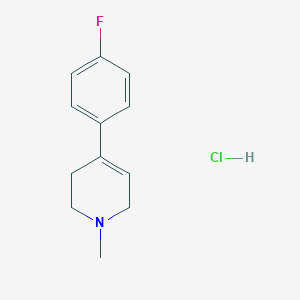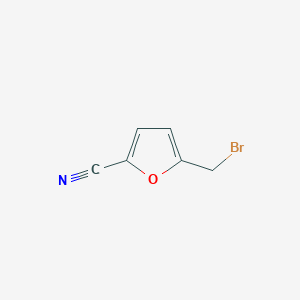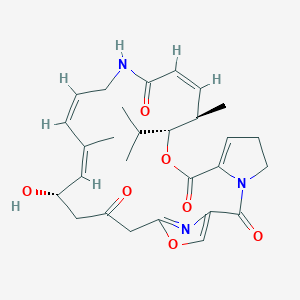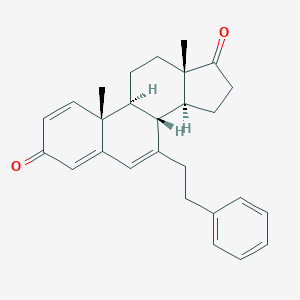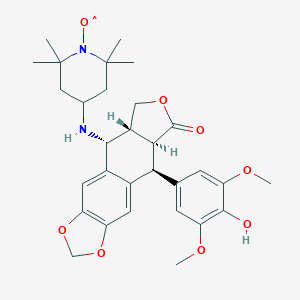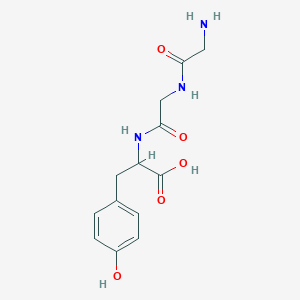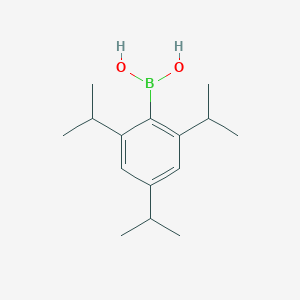
(2,4,6-Triisopropylphenyl)boronic acid
概要
説明
“(2,4,6-Triisopropylphenyl)boronic acid” is a type of organoboron compound with the empirical formula C15H25BO2 . It is often used in palladium-catalyzed cross-coupling reactions in medical research .
Molecular Structure Analysis
The molecular weight of “(2,4,6-Triisopropylphenyl)boronic acid” is 248.17 . The molecular structure consists of a phenyl ring substituted with boronic acid and three isopropyl groups .Chemical Reactions Analysis
“(2,4,6-Triisopropylphenyl)boronic acid” is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(2,4,6-Triisopropylphenyl)boronic acid” is a solid with a melting point of 167-172 °C . It has a density of 1.0±0.1 g/cm3 .科学的研究の応用
Boronic Acid in Catalysis and Organic Chemistry
Catalytic Properties : Boronic acids, including variations like tris(pentafluorophenyl)borane, play a significant role in catalyzing various organic reactions. These reactions include hydrometallation, alkylations, and aldol-type reactions. The Lewis acid properties of boronic acid derivatives make them ideal for such applications (Erker, 2005).
Synthesis of Biaryls : Diarylpalladium complexes are formed through reactions involving (2,4,6-Triisopropylphenyl)boronic acid, which are useful in synthesizing unsymmetrical biaryls (Osakada et al., 2005).
Applications in Fluorescence and Sensing
Fluorescent Chemosensors : Boronic acids are essential in creating fluorescent chemosensors for detecting biological substances, including carbohydrates, dopamine, and various ions. These sensors utilize the unique interaction of boronic acid with diols to provide critical insights in medical diagnostics and biological research (Huang et al., 2012).
Charge Transfer in Pi-Conjugated Systems : In the field of organic electronics, boron-nitrogen-containing pi-conjugated compounds, such as those including (2,4,6-Triisopropylphenyl)borylene, have been synthesized. These compounds show varied charge transfer behaviors, important for the development of advanced materials and electronic devices (Proń et al., 2009).
Biomedical Applications
Boronic Acid in Biomedical Applications : Boronic acid polymers have been explored for various biomedical applications, including treatments for HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them suitable for developing new biomaterials (Cambre & Sumerlin, 2011).
Pharmaceutical Agents : Boronic acid compounds are significant in developing potent enzyme inhibitors and other pharmaceutical agents. Their unique structural features make them suitable candidates for therapeutic development (Yang et al., 2003).
Other Notable Applications
Organometallic Chemistry : The use of boronic acids in organometallic chemistry, particularly in the synthesis of complexes and activation of metallocenes, showcases their versatility in complex chemical processes (Focante et al., 2006).
Materials Science : In the domain of materials science, boronic acids are instrumental in the synthesis of luminescent materials, which has implications for organic electronics, photonics, and biomedical imaging (Sadu et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11,17-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFYEKLWZBTLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569191 | |
| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Triisopropylphenyl)boronic acid | |
CAS RN |
154549-38-9 | |
| Record name | [2,4,6-Tri(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Triisopropylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



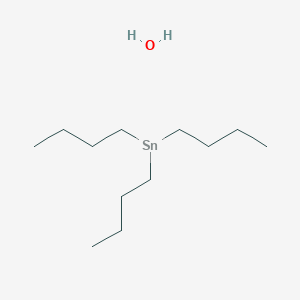
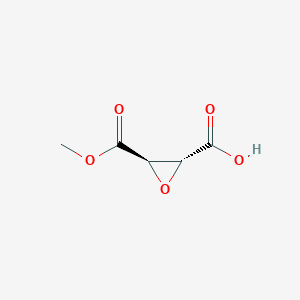
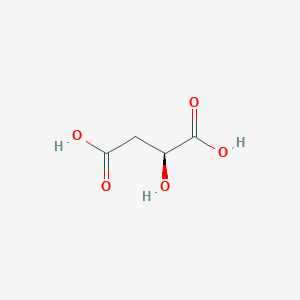
![2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid](/img/structure/B142053.png)
